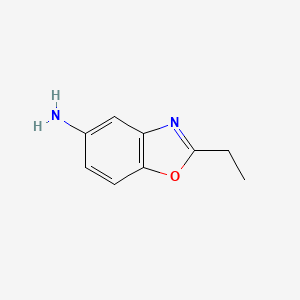

2-Ethyl-1,3-benzoxazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWOCBCQPVKWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377103 | |

| Record name | 2-ethyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204771-75-5 | |

| Record name | 2-ethyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethyl-1,3-benzoxazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Ethyl-1,3-benzoxazol-5-amine, a heterocyclic compound of interest to researchers and professionals in drug development. The primary focus is on a robust and well-documented two-step synthesis commencing from 2,4-dinitrophenol. This guide elucidates the chemical principles underpinning each synthetic step, offers detailed experimental protocols, and explores alternative methodologies. The content is structured to provide both a theoretical understanding and practical guidance for the synthesis of this important benzoxazole derivative.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their rigid, bicyclic structure imparts favorable pharmacological properties, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The strategic placement of substituents on the benzoxazole ring system allows for the fine-tuning of these properties, making them attractive scaffolds for drug discovery. This compound, with its amino and ethyl functionalities, represents a versatile intermediate for the synthesis of more complex molecules and potential bioactive agents.

This guide will focus on a logical and efficient synthetic route to this compound, beginning with the preparation of the key intermediate, 2,4-diaminophenol, followed by the crucial cyclization step to form the benzoxazole ring.

The Primary Synthetic Pathway: A Two-Step Approach

The most direct and widely applicable synthesis of this compound involves two key transformations:

-

Step 1: Reductive Amination - The reduction of commercially available 2,4-dinitrophenol to the pivotal intermediate, 2,4-diaminophenol.

-

Step 2: Condensation and Cyclization - The reaction of 2,4-diaminophenol with a propionyl equivalent to construct the 2-ethyl-substituted benzoxazole ring.

Below is a graphical representation of this primary synthetic pathway:

Caption: Primary synthesis route for this compound.

Step 1: Synthesis of 2,4-Diaminophenol

The conversion of 2,4-dinitrophenol to 2,4-diaminophenol is a critical first step. The most efficient and widely used method is catalytic hydrogenation.[1] This method offers high yields and avoids the use of harsh, stoichiometric reducing agents. The resulting 2,4-diaminophenol is often isolated as its more stable dihydrochloride salt, which can be used directly in the subsequent step or neutralized prior to use.[2][3]

Experimental Protocol: Catalytic Hydrogenation of 2,4-Dinitrophenol

-

Reaction Setup: To a high-pressure hydrogenation vessel, add 2,4-dinitrophenol and a suitable solvent, such as ethanol or aqueous hydrochloric acid.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-100 psi).

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-80°C) and stir vigorously. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation (as Dihydrochloride): If an acidic medium was used, concentrate the filtrate under reduced pressure to induce crystallization of 2,4-diaminophenol dihydrochloride. If a neutral solvent was used, the filtrate can be acidified with concentrated hydrochloric acid to precipitate the dihydrochloride salt.[4]

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure 2,4-diaminophenol dihydrochloride.

Step 2: Synthesis of this compound

The final step involves the condensation of 2,4-diaminophenol with a source of the propionyl group, followed by intramolecular cyclization to form the benzoxazole ring. The use of propanoic acid in the presence of a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA), is a well-established method for the synthesis of 2-substituted benzoxazoles.[5][6]

Experimental Protocol: Cyclization of 2,4-Diaminophenol with Propanoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 2,4-diaminophenol (or its dihydrochloride salt) and an excess of polyphosphoric acid (PPA).

-

Reagent Addition: Add a slight excess of propanoic acid to the mixture.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-180°C) under a nitrogen atmosphere. The high temperature is necessary to drive the dehydration and cyclization.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization and Extraction: Neutralize the acidic aqueous mixture with a base, such as sodium hydroxide or sodium bicarbonate, to a pH of 7-8. Extract the product into an organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Alternative Synthetic Strategies

While the primary pathway is robust, alternative methods for the cyclization step offer flexibility depending on substrate sensitivity and available reagents.

| Method | Propionyl Source | Catalyst/Conditions | Advantages | Disadvantages |

| Acid Chloride | Propionyl chloride | Pyridine or other base, room temperature | Milder reaction conditions, suitable for heat-sensitive substrates. | Propionyl chloride is moisture-sensitive and corrosive. |

| Anhydride | Propionic anhydride | Acid or base catalysis, moderate heating | Readily available and less moisture-sensitive than acid chlorides. | May require longer reaction times than acid chlorides. |

Below is a graphical representation of the alternative cyclization using propionyl chloride:

Caption: Alternative cyclization using propionyl chloride.

The reaction with propionyl chloride typically proceeds via the initial acylation of the more nucleophilic amino group at the 2-position, followed by acid- or heat-induced cyclization with the adjacent hydroxyl group.[7]

Conclusion

The synthesis of this compound is readily achievable through a reliable two-step process starting from 2,4-dinitrophenol. The catalytic hydrogenation to 2,4-diaminophenol followed by condensation and cyclization with propanoic acid in polyphosphoric acid represents the most direct and scalable approach. The alternative methods for the cyclization step provide valuable options for specific experimental requirements. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this valuable benzoxazole derivative for further applications in drug discovery and materials science.

References

-

PrepChem. Synthesis of 2,4-Diaminophenol. [Link]

-

PrepChem. Synthesis of 2,4-diaminophenol hydrochloride. [Link]

- Google Patents. US4323708A - Method for preparing 2,4-diaminolphenol or 2,4-diamonophenol dihydrochloride.

-

PrepChem. Synthesis of 2,4-diaminophenol dihydrochloride. [Link]

-

Bradt, W. E. The Catalytic Preparation of 2-4 Diaminophenol. Proceedings of the Indiana Academy of Science. [Link]

-

Organic Syntheses. N-Propanoyl-1,3-thiazinane-2-thione. [Link]

-

ResearchGate. Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. [Link]

-

IJPSRR. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

-

IJPBS. A Review on Various Synthetic Methods of Benzoxazole Moiety. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. US4323708A - Method for preparing 2,4-diaminolphenol or 2,4-diamonophenol dihydrochloride - Google Patents [patents.google.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. ijpbs.com [ijpbs.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-1,3-benzoxazol-5-amine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethyl-1,3-benzoxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The benzoxazole scaffold is a privileged structure, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Understanding the physicochemical characteristics of its derivatives is paramount for researchers, scientists, and drug development professionals aiming to harness their therapeutic potential. This document details the identity, key physical properties, and authoritative, field-proven methodologies for their characterization, providing the causal insights necessary for effective research and development.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a vital pharmacophore in modern drug discovery.[4][5] Its derivatives are known to exhibit a remarkable spectrum of pharmacological activities, making them a focal point of synthetic and medicinal chemistry.[3][4] this compound belongs to this important class of molecules. Its structure, featuring a reactive primary amine and a lipophilic ethyl group on the core benzoxazole scaffold, presents a unique combination of features that influence its behavior in biological systems. A thorough characterization of its physicochemical properties is the foundational step in unlocking its potential, as these parameters directly govern solubility, absorption, distribution, metabolism, and excretion (ADME) profiles—critical determinants of a compound's viability as a drug candidate.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The fundamental identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 204771-75-5 | [6] |

| Molecular Formula | C₉H₁₀N₂O | [6] |

| Molecular Weight | 162.19 g/mol | [6] |

| Appearance | White or off-white solid | [6] |

Key Physicochemical Parameters: Measurement and Implication

The following sections delve into the critical physicochemical properties of this compound. Where experimental data is available, it is presented and discussed. For parameters lacking specific data in the public domain, we present the authoritative experimental protocols for their determination, explaining the scientific rationale behind the methodology.

Melting Point (MP)

The melting point is a crucial indicator of a compound's purity and the stability of its crystal lattice. A sharp, defined melting range typically signifies a high degree of purity.

-

Reported Value: There is a notable discrepancy in the literature for the melting point of this compound. Values of 76-77°C and 130-135°C have been reported.[6]

-

Expert Insight & Causality: This significant variation suggests potential differences in the crystalline form (polymorphism), the presence of impurities, or measurement under different conditions. The lower range (76-77°C) might correspond to a kinetic polymorph or a less pure sample, while the higher range (130-135°C) could represent the thermodynamically stable form. For any new batch, it is imperative to determine the melting point and characterize the solid form using techniques like Differential Scanning Calorimetry (DSC) to resolve this ambiguity. A broad melting range would necessitate sample repurification.

Protocol: Melting Point Determination (Capillary Method)

This protocol adheres to the principles outlined in OECD Guideline 102.[7]

-

Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Loading: Pack the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

-

Measurement:

-

For a first-pass, rapid heating (~10-20°C/min) can be used to find an approximate melting range.

-

For an accurate determination, repeat the measurement with a fresh sample, heating at a slow rate (1-2°C/min) starting from ~10°C below the approximate melting point.

-

-

Reporting: Record the temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

-

Validation: The apparatus should be regularly calibrated using certified reference standards (e.g., benzophenone, caffeine) with known melting points.

Solubility

Solubility is arguably one of the most critical physicochemical properties in drug development. Poor aqueous solubility can severely limit oral bioavailability and complicate formulation development.

-

Expert Insight & Causality: The molecular structure offers clues. The aromatic benzoxazole core and the ethyl group contribute to lipophilicity, favoring solubility in organic solvents like DMSO, DMF, and alcohols. The primary amine at the 5-position is a basic center. At physiological pH (around 7.4), this amine will be partially protonated, enhancing aqueous solubility. However, the overall molecule is largely hydrophobic, suggesting that its intrinsic aqueous solubility is likely low.

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This method, aligned with OECD Guideline 105, is the gold standard for determining thermodynamic solubility.

-

Preparation: Prepare a series of buffered solutions at relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions.

-

Execution:

-

Add an excess amount of the solid compound to a vial containing a known volume of the buffer. This ensures a saturated solution is formed.

-

Seal the vials and agitate them at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.

-

-

Separation: After equilibration, separate the undissolved solid from the solution via centrifugation and/or filtration. Care must be taken to avoid sample loss through adsorption to the filter.

-

Quantification: Analyze the clear, saturated supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a calibration curve prepared with known concentrations of the compound.

-

Validation: The system is validated by ensuring the concentration of the dissolved compound remains constant in samples taken at different time points (e.g., 24 and 48 hours), confirming that equilibrium has been achieved.

Lipophilicity (LogP / LogD)

Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one, is critical for membrane permeability and overall ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP for the neutral species) or the distribution coefficient (LogD for all species at a given pH).

-

Reported Data: No experimental LogP or LogD values were found.

-

Expert Insight & Causality: Given the presence of a basic amine, the lipophilicity of this compound will be highly dependent on pH.

-

LogP (Octanol/Water): This describes the partitioning of the neutral form of the molecule. The benzoxazole ring and ethyl group suggest a LogP value likely in the range of 2-3, indicating moderate lipophilicity.

-

LogD (Octanol/Buffer): At pH values below its pKa, the amine group will be protonated (cationic). This charged species is significantly more hydrophilic, drastically reducing its partitioning into the octanol phase. Therefore, the LogD₇.₄ will be lower than the LogP. A LogD₇.₄ in the range of 1-2.5 is often considered optimal for oral drug candidates.

-

Diagram: Experimental Workflow for LogP/LogD Determination

Caption: Workflow for LogD determination using the shake-flask method.

Ionization Constant (pKa)

The pKa is the pH at which a molecule's ionizable group is 50% protonated and 50% neutral. It is a critical parameter that dictates solubility, receptor binding, and membrane transport.

-

Reported Data: No experimental pKa value was found.

-

Expert Insight & Causality: The primary aromatic amine at the 5-position is the principal basic center. Aromatic amines are generally less basic than aliphatic amines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring system. The pKa of aniline is ~4.6. For 2-aminobenzoxazole, the pKa is reported to be around 4.5.[8] The ethyl group at the 2-position is weakly electron-donating and should have a minimal effect. Therefore, the pKa of the 5-amino group is predicted to be in the range of 4.0 - 5.0 . This means that at physiological pH 7.4, the compound will exist predominantly in its neutral, uncharged form, which has significant implications for its ability to cross cell membranes.

Diagram: Ionization State vs. pH

Caption: Relationship between pH and the ionization state of the 5-amino group.

Protocol: pKa Determination by Potentiometric Titration

This is a classic and highly accurate method for determining pKa values.

-

Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).

-

Titration:

-

Place the solution in a thermostatted vessel and immerse a calibrated pH electrode and a burette tip.

-

Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

-

-

Validation: The system is validated by titrating a known standard (e.g., TRIS buffer) to ensure the accuracy of the electrode and titrant.

Conclusion

This compound is a compound built upon a medicinally significant benzoxazole scaffold. This guide has synthesized the available data on its core physicochemical properties and, crucially, provided the authoritative experimental frameworks and scientific rationale for their determination. The analysis suggests a moderately lipophilic compound with a basic amine center whose pKa is likely below physiological pH, indicating it will primarily exist in a neutral state in the body. The noted discrepancy in its melting point highlights the critical need for rigorous solid-state characterization in any research program. By applying the detailed protocols within this guide, researchers can generate the robust, high-quality data required to confidently advance their drug discovery and development efforts.

References

-

ChemBK. (2024). 5-Amino-2-ethyl-1,3-benzoxazole. Available at: [Link]

-

Garrido-Castañeda, A., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. Available at: [Link]

-

Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Available at: [Link]

-

ConsensusPathDB. (2024). Benzoxazole derivatives: Significance and symbolism. Available at: [Link]

-

Khan, I., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. Available at: [Link]

-

Femy Maria K.M, et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. World Journal of Pharmaceutical Research, 10(12), 885-901. Available at: [Link]

-

Wikipedia. (2023). Benzoxazole. Available at: [Link]

-

OECD. (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

-

OECD iLibrary. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

-

OECD. Guidelines for the Testing of Chemicals. Available at: [Link]

-

Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3466. Available at: [Link]

Sources

- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Benzoxazole - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. files.chemicalwatch.com [files.chemicalwatch.com]

- 8. tch.ucsd.edu [tch.ucsd.edu]

CAS number for 2-Ethyl-1,3-benzoxazol-5-amine

An In-Depth Technical Guide to 2-Ethyl-1,3-benzoxazol-5-amine (CAS: 204771-75-5) for Advanced Research Applications

Introduction

The benzoxazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets.[1] Compounds incorporating this fused heterocyclic system exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Within this important class of molecules, this compound emerges as a key building block. Its specific substitution pattern—an ethyl group at the 2-position and an amine at the 5-position—offers strategic vectors for chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, synthesis, applications, and safe handling of this compound (CAS: 204771-75-5 ), grounding all protocols and claims in established scientific principles.[4][5][6]

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in research and development. This compound is typically a white to off-white solid with good solubility in common organic solvents.[3]

Key Property Data

| Property | Value | Source(s) |

| CAS Number | 204771-75-5 | [4][5] |

| Molecular Formula | C₉H₁₀N₂O | [3][4] |

| Molecular Weight | 162.19 g/mol | [3][4] |

| Appearance | White or off-white solid | [3] |

| Melting Point | 71-77°C | [3][4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CCC1=NC2=CC(N)=CC=C2O1 | [4] |

| InChI Key | CRWOCBCQPVKWLI-UHFFFAOYSA-N | [4] |

Note on Melting Point: While most suppliers report a melting point in the 71-77°C range, at least one source reports a much higher value of 130-135°C.[3][4] Researchers should verify the melting point of their specific batch as part of incoming quality control.

Spectroscopic Characterization Profile

While specific spectra for this exact compound are not publicly available, a competent chemist can predict the expected spectroscopic data based on its structure, which is crucial for confirming its identity and purity after synthesis or purchase.

-

¹H NMR: Protons on the ethyl group would appear as a characteristic triplet and quartet. The aromatic protons would present as distinct signals in the aromatic region, with splitting patterns determined by their positions relative to the amine and the fused ring system. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show nine distinct carbon signals, including two for the ethyl group, six for the aromatic and heterocyclic rings, and one for the carbon atom at the 2-position.

-

Mass Spectrometry (MS): In ESI positive ion mode, the primary ion observed would be the molecular ion peak [M+H]⁺ at m/z ≈ 163.19.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for the aromatic and alkyl groups, C=N stretching characteristic of the oxazole ring, and C-O-C stretching.

Part 2: Synthesis and Mechanistic Insights

The construction of the benzoxazole core is a cornerstone of heterocyclic chemistry. The most reliable and common methods involve the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent.[7][8]

Recommended Synthetic Pathway: Phillips Condensation

A robust and logical approach for synthesizing this compound is the acid-catalyzed condensation of 4-amino-2-aminophenol with propionic acid . This reaction, a variant of the Phillips condensation, proceeds via the formation of an amide intermediate, followed by a cyclodehydration step to form the oxazole ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Causality: The following protocol is designed for high yield and purity. The use of Polyphosphoric Acid (PPA) serves as both a catalyst and a dehydrating agent, which is essential for driving the final ring-closing (cyclodehydration) step to completion. Elevated temperatures provide the necessary activation energy for this dehydration.

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-amino-2-aminophenol (1 equivalent) and Polyphosphoric Acid (PPA, ~10 times the weight of the aminophenol).

-

Addition of Reagent: Slowly add propionic acid (1.1 equivalents) to the mixture while stirring. The initial reaction may be exothermic.

-

Heating: Heat the reaction mixture to 180-200°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Allow the mixture to cool to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

-

Extraction: Extract the product from the aqueous layer using an appropriate organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Self-Validation: The identity and purity of the synthesized product must be confirmed by the analytical methods described in Part 1 (NMR, MS, IR) and by melting point analysis.

Part 3: Applications in Drug Discovery and Research

The utility of this compound lies in its dual functionality. The 5-amino group serves as a versatile synthetic handle for further elaboration, while the 2-ethyl-benzoxazole core imparts favorable physicochemical and pharmacological properties.

Role as a Medicinal Chemistry Scaffold

Benzoxazole derivatives are known to interact with a wide array of biological targets, a property attributed to their rigid, planar structure and ability to act as hydrogen bond acceptors. The introduction of substituents at the 2 and 5-positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize target binding and pharmacokinetic profiles.

Caption: Role of the core scaffold in developing diverse therapeutic agents.

-

Drug Synthesis: The primary application is as an intermediate in multi-step syntheses.[3] The amine group can be readily acylated, alkylated, or used in coupling reactions to build more complex molecules with potential activity as kinase inhibitors, DNA gyrase inhibitors, or receptor antagonists.[1]

-

Pesticide Synthesis: Similar to its role in pharmaceuticals, it serves as a building block for agrochemicals, where the benzoxazole moiety can contribute to bioactivity.[3]

-

Materials Science: Substituted benzoxazoles can possess interesting photophysical properties, suggesting potential applications as fluorescent probes or components in organic electronics.[9]

Part 4: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a hazardous chemical that must be handled with appropriate precautions.

Hazard Identification and Safe Handling

| GHS Hazard | Code | Description |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

Protocol for Safe Handling and Storage

Trustworthiness: Adherence to a strict safety protocol is non-negotiable and validates the integrity of the research environment.

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat. Change clothing immediately if it becomes contaminated.

-

-

Handling Procedures:

-

Avoid generating dust.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

-

In case of accidental exposure (skin, eyes, inhalation), follow the first-aid measures outlined in the Safety Data Sheet (SDS).

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

-

Recommended storage temperature is 2-8°C.

-

The compound may be air-sensitive; storage under an inert gas (e.g., argon or nitrogen) is recommended for long-term stability.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.[10]

-

Conclusion

This compound is more than just a chemical entry in a catalog; it is a potent tool for innovation in the molecular sciences. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an invaluable intermediate for drug discovery, agrochemical development, and materials science. By understanding and applying the technical principles and safety protocols outlined in this guide, researchers can effectively harness the potential of this important benzoxazole derivative to advance their scientific objectives.

References

-

5-Amino-2-ethyl-1,3-benzoxazole - ChemBK. (2024). ChemBK. [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2016). Iraqi Journal of Science. [Link]

-

2-ethyl-1,3-benzoxazole - Chemical Synthesis Database. (n.d.). Chemical Synthesis Database. [Link]

-

Synthesis of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and evaluation of their antitumor and antimicrobial activities. (n.d.). Amazon Web Services. [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]

-

Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. (2020). PubMed Central. [Link]

-

Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). National Institutes of Health (NIH). [Link]

-

Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. (2013). Baghdad for Science Journal. [Link]

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. chembk.com [chembk.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound CAS#: 204771-75-5 [amp.chemicalbook.com]

- 6. This compound CAS#: 204771-75-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Ethyl-1,3-benzoxazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of 2-Ethyl-1,3-benzoxazol-5-amine. The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical and biological attributes of this specific derivative. We will explore a robust synthetic pathway, detailed spectroscopic analysis, and the prospective utility of this compound as a versatile building block in the design of novel therapeutic agents.

Introduction to the Benzoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The benzoxazole ring system, an aromatic bicyclic heterocycle composed of a fused benzene and oxazole ring, is a cornerstone of numerous biologically active compounds.[6] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with biological targets. Benzoxazole derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3][4][5] The substituent at the 2-position and the functionalization of the benzene ring are pivotal in modulating the biological activity and pharmacokinetic profile of these compounds.[4] this compound, with its ethyl group at the 2-position and an amino group at the 5-position, presents a unique combination of functionalities that make it a valuable intermediate in synthetic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the core benzoxazole scaffold with an ethyl substituent at the second carbon of the oxazole ring and an amine group at the fifth position of the benzene ring.

Molecular Formula: C₉H₁₀N₂O

Molecular Weight: 162.19 g/mol

Appearance: Typically a white or off-white solid.[2]

Melting Point: Approximately 130-135°C.[2]

Solubility: Generally soluble in common organic solvents.[2]

The presence of the amino group significantly influences the molecule's basicity and potential for hydrogen bonding, which is a critical factor in its interaction with biological macromolecules. The ethyl group at the 2-position contributes to the lipophilicity of the molecule, potentially influencing its membrane permeability and metabolic stability.

Caption: Molecular structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2-substituted-5-aminobenzoxazoles can be achieved through several routes. A common and effective method involves the condensation of a 2,4-diaminophenol derivative with a carboxylic acid or its equivalent, followed by cyclization.[4] The following protocol outlines a plausible and robust synthesis for this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,4-diaminophenol dihydrochloride and an excess of propanoic acid.

-

Addition of Dehydrating Agent: Slowly and carefully, add polyphosphoric acid (PPA) to the reaction mixture with constant stirring. The PPA serves as both a solvent and a dehydrating agent to facilitate the cyclization.

-

Reaction Conditions: Heat the reaction mixture to 180-200°C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Causality Behind Experimental Choices:

-

Polyphosphoric Acid (PPA): PPA is a highly effective dehydrating agent for this type of condensation-cyclization reaction. Its high viscosity and ability to act as a non-aqueous solvent at elevated temperatures make it ideal for driving the equilibrium towards product formation by removing the water generated during the reaction.

-

Excess Propanoic Acid: Using an excess of the carboxylic acid ensures that the reaction goes to completion and maximizes the yield of the desired 2-substituted product.

-

Ice-water Quench and Neutralization: Pouring the hot, viscous PPA mixture into ice water is a standard procedure to break down the PPA and precipitate the product. Subsequent neutralization is crucial to deprotonate the amine and make the product extractable into an organic solvent.

Spectroscopic Characterization: Elucidating the Molecular Structure

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While a publicly available, dedicated spectrum for this specific molecule is not readily found, its spectral characteristics can be accurately predicted based on the known values for its constituent functional groups and analogous structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (H-4) | ~7.2-7.4 | d | 1H |

| Aromatic-H (H-6) | ~6.8-7.0 | d | 1H |

| Aromatic-H (H-7) | ~7.0-7.2 | s | 1H |

| -NH₂ | ~3.5-4.5 | br s | 2H |

| -CH₂- (ethyl) | ~2.8-3.0 | q | 2H |

| -CH₃ (ethyl) | ~1.3-1.5 | t | 3H |

Note: Chemical shifts are relative to TMS and can vary depending on the solvent used.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (C-2) | ~160-165 |

| Aromatic C-O (C-7a) | ~148-152 |

| Aromatic C-N (C-3a) | ~140-145 |

| Aromatic C-NH₂ (C-5) | ~135-140 |

| Aromatic CH (C-4, C-6, C-7) | ~110-125 |

| -CH₂- (ethyl) | ~20-25 |

| -CH₃ (ethyl) | ~10-15 |

Note: Chemical shifts are relative to TMS and can vary depending on the solvent used.

Predicted FT-IR Spectrum

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium (two bands for primary amine) |

| C-H Stretch (aromatic) | 3000-3100 | Medium to Weak |

| C-H Stretch (aliphatic) | 2850-2960 | Medium |

| C=N Stretch (oxazole) | 1630-1680 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-N Stretch (aromatic amine) | 1250-1350 | Strong |

| C-O Stretch (oxazole) | 1020-1250 | Strong |

Predicted Mass Spectrum

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 162. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) and cleavage of the benzoxazole ring.

Applications in Drug Development: A Versatile Scaffolding Approach

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The primary amine at the 5-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric groups.

Key Areas of Interest:

-

Anticancer Agents: Benzoxazole derivatives have been extensively investigated for their anticancer properties. The 5-amino group can be derivatized to introduce side chains that interact with key oncogenic targets.

-

Antimicrobial Agents: The benzoxazole scaffold is present in several compounds with potent antibacterial and antifungal activity.[2] this compound can be used to generate novel antimicrobial candidates.

-

Neurodegenerative Diseases: Recent studies have explored 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target-directed ligands for the treatment of Alzheimer's disease.[7] These compounds have shown inhibitory activity against cholinesterases and amyloid-beta aggregation.[7]

-

Anti-inflammatory Agents: The anti-inflammatory potential of benzoxazole derivatives is well-documented.[5] The 5-amino group can be acylated or sulfonated to produce compounds with enhanced anti-inflammatory effects.

Caption: A generalized workflow for utilizing this compound in a drug discovery program.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis, combined with the versatile reactivity of its amino group, makes it an invaluable building block for the creation of diverse chemical libraries. The inherent biological potential of the benzoxazole scaffold, coupled with the specific structural features of this derivative, positions this compound as a promising starting point for the development of novel therapeutics targeting a wide range of diseases. This technical guide provides a foundational understanding of its molecular structure, synthesis, and characterization, intended to facilitate and inspire further research and development in this exciting area of medicinal chemistry.

References

-

ResearchGate. (n.d.). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... Retrieved from [Link]

-

PMC. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PMC. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

-

MDPI. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

-

AWS. (n.d.). benzoxazol-2-yl. Retrieved from [Link]

-

(n.d.). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Retrieved from [Link]

-

(2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

-

AWS. (n.d.). benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. Retrieved from [Link]

-

(2014). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

NIH. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

-

RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities. Retrieved from [Link]

-

NIH. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

-

PubMed. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Retrieved from [Link]

-

(n.d.). Intermediates 5-Methoxybenzo[d]thiazol-2-amine for critical molecular building block. Retrieved from [Link]

-

PubMed. (2019). Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease. Retrieved from [Link]

Sources

- 1. 25-NB - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 7. globalresearchonline.net [globalresearchonline.net]

solubility of 2-Ethyl-1,3-benzoxazol-5-amine in different solvents

An In-Depth Technical Guide: Solubility Characterization of 2-Ethyl-1,3-benzoxazol-5-amine for Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This compound, a derivative of the medicinally significant benzoxazole scaffold, presents a case study in the essential nature of solubility assessment during early-stage drug development. This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the systematic evaluation of this compound's solubility. We delve into the foundational thermodynamic principles, the pivotal role of solid-state properties, and present detailed, field-proven protocols for determining both thermodynamic and kinetic solubility. By synthesizing theoretical knowledge with practical, step-by-step methodologies, this document serves as a self-validating manual for generating reliable and reproducible solubility data, essential for advancing promising compounds through the development pipeline.

Foundational Principles Governing Solubility

A thorough understanding of the physicochemical properties of this compound is the logical starting point for any solubility investigation. These properties dictate the compound's interaction with various solvents and provide a basis for experimental design.

Physicochemical Profile of this compound

The structure of this compound, featuring a fused aromatic system, an amine group, and a short alkyl chain, suggests a molecule with moderate polarity. The benzoxazole core contributes to its aromaticity and relative stability.[1][2] The primary amine (-NH2) group can act as both a hydrogen bond donor and acceptor, while the nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors. These features are expected to grant it some solubility in polar solvents. Conversely, the ethyl group and the benzene ring introduce lipophilic character, suggesting potential solubility in organic solvents.[3]

| Property | Data | Source |

| Molecular Formula | C₉H₁₀N₂O | [3] |

| Molecular Weight | 162.19 g/mol | [3] |

| Appearance | White or off-white solid | [3] |

| Melting Point | 76-77°C | [3] |

| Canonical SMILES | CCC1=NC2=CC(N)=CC=C2O1 | [4] |

| InChI Key | InChI=1S/C9H10N2O/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3 | [4] |

The Thermodynamics of Dissolution

Dissolution is a thermodynamic process governed by the change in Gibbs free energy (ΔG), which must be negative for spontaneous dissolution to occur. This process can be conceptually broken down into three energy-dependent steps:

-

Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.[5]

-

Solvent Cavitation (Endothermic): Energy is needed to break the intermolecular bonds between solvent molecules to create a cavity for the solute molecule.[5]

-

Solvation Energy (Exothermic): Energy is released when the solute molecule forms new, favorable interactions with the solvent molecules.[5]

The overall enthalpy of solution (ΔHₛₒₗ) is the sum of these energy changes.[6] The process is further driven by the change in entropy (ΔS), which typically increases as the solute molecules become more disordered in the solution.[7]

Caption: Thermodynamic cycle of the dissolution process.

The Critical Role of the Solid State

The measured solubility of a compound is intrinsically linked to its solid-state form. An API can exist in different crystalline structures (polymorphs), as solvates/hydrates, or in an amorphous state, each possessing a unique crystal lattice energy.[8][9] These different forms can exhibit significantly different solubilities, dissolution rates, and stability profiles.[10][11] Therefore, before initiating solubility studies, it is imperative to characterize the solid form of the this compound sample.

Key Solid-State Characterization Techniques:

-

X-ray Diffraction (XRD): Identifies the crystalline structure and can distinguish between different polymorphs and amorphous material.[8]

-

Differential Scanning Calorimetry (DSC): Measures thermal transitions like melting points, which can help identify and differentiate polymorphs.[8]

Failing to control for the solid form can lead to highly variable and unreliable solubility data, compromising a crucial step in pharmaceutical development.[9]

Experimental Design for Solubility Determination

A robust experimental design begins with a logical solvent selection strategy and a clear understanding of the type of solubility data required.

Solvent Selection Strategy

The choice of solvents should be systematic and relevant to pharmaceutical processing and formulation.[12] Solvents are typically classified based on their polarity and their ability to participate in hydrogen bonding. A well-rounded initial screen should include solvents from each major class.

Recommended Solvents for Initial Screening:

| Class | Solvent | Rationale & Use | ICH Class |

| Aqueous | pH 1.2 Buffer (SGF) | Simulates stomach fluid | N/A |

| Aqueous | pH 6.8 Buffer (SIF) | Simulates intestinal fluid | N/A |

| Polar Protic | Ethanol | Common formulation excipient, good solvent | Class 3 |

| Polar Protic | Methanol | Used in synthesis, high solubilizing power | Class 2 |

| Polar Aprotic | Acetone | Common processing solvent, easily removed | Class 3 |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High solubilizing power, used for stock solutions | Class 3 |

| Polar Aprotic | Ethyl Acetate | Common extraction and purification solvent | Class 3 |

| Nonpolar Aprotic | Dichloromethane (DCM) | Used in synthesis and extraction | Class 2 |

| Nonpolar | n-Hexane | Assesses solubility in highly nonpolar media | Class 2 |

ICH Class refers to the International Council for Harmonisation guidelines on residual solvents, ranking them by toxicity risk (Class 1 = To be avoided, Class 2 = Limited use, Class 3 = Low toxic potential).[13]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements that serve different purposes in drug discovery.[14]

-

Thermodynamic Solubility: This is the "true" equilibrium solubility. It is the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium. It is the gold-standard measurement, essential for lead optimization and formulation development.[15]

-

Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution after being rapidly added from a high-concentration stock (typically in DMSO). It is a higher-throughput method often used in early-stage discovery to flag compounds with potential solubility issues.[14][16]

Caption: Comparison of Thermodynamic and Kinetic Solubility.

Protocols and Methodologies

The following protocols provide detailed, self-validating workflows for determining the solubility of this compound.

Protocol 1: Thermodynamic Solubility by Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility.[17] The core principle is to create a saturated solution in the presence of excess solid solute and measure the concentration of the dissolved compound after equilibrium has been reached.[18]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 2-5 mg into a 2 mL vial). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[19]

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the selected solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium. A 24-48 hour incubation is standard, but preliminary time-course experiments are recommended to confirm equilibrium is reached.[15]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all solid is removed, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent.[15]

-

Dilution: Accurately dilute the clear supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[20]

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity.

Caption: Workflow for the Shake-Flask Solubility Assay.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for accurate quantification.

-

Method Development: Develop an isocratic or gradient HPLC method that provides good separation of the analyte from any potential impurities or degradants. A C18 column is often a good starting point. The mobile phase should be chosen to ensure good peak shape and retention time.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the diluent. Inject these standards into the HPLC and create a calibration curve by plotting the peak area versus concentration. The curve must demonstrate linearity (R² > 0.995) over the desired concentration range.

-

Sample Analysis: Inject the diluted samples from the solubility experiment and determine their concentration by interpolating their peak areas from the calibration curve.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison and analysis.

Example Data Summary Table:

| Solvent | Temperature (°C) | pH | Method | Solubility (mg/mL) | Solubility (mM) |

| Water | 25 | 7.4 | Shake-Flask | Experimental Value | Calculated Value |

| Ethanol | 25 | N/A | Shake-Flask | Experimental Value | Calculated Value |

| DMSO | 25 | N/A | Shake-Flask | Experimental Value | Calculated Value |

| ...other solvents |

Interpreting these results in the context of the compound's structure and the solvents' properties provides deeper insights. For instance, poor aqueous solubility might necessitate formulation strategies like salt formation or the use of co-solvents, while high solubility in a volatile organic solvent could be advantageous for purification steps.

Conclusion

Determining the solubility of this compound is not a perfunctory task but a foundational pillar of its preclinical development. A scientifically rigorous approach, as outlined in this guide, is paramount. This involves an appreciation for the underlying thermodynamics, a critical characterization of the solid state, and the meticulous application of validated experimental protocols like the shake-flask method. The resulting data is not merely a set of numbers but actionable intelligence that informs critical decisions in medicinal chemistry, process development, and pharmaceutical formulation. By adhering to these principles, researchers can ensure the generation of high-quality, reliable solubility data, thereby de-risking and accelerating the journey of promising therapeutic candidates from the laboratory to the clinic.

References

- Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?.

- MIT News. (2025). A new model predicts how molecules will dissolve in different solvents.

- Auriga Research. (n.d.). Solid State Characterization.

- PubMed. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products.

- National Institutes of Health (NIH). (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.

- Patheon pharma services. (2024). Predictive modeling for solubility and bioavailability enhancement.

- AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!.

- ResearchGate. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Patheon pharma services. (n.d.). Understanding the Roles of Solid-State Characterization and Crystallization Within the Product Lifecycle.

- Fiveable. (n.d.). Free Energy of Dissolution.

- Digital Discovery (RSC Publishing). (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.

- ResearchGate. (2025). Solvent selection for pharmaceuticals.

- MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.

- Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.

- Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing.

- Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021). YouTube.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ChemBK. (2024). 5-Amino-2-ethyl-1,3-benzoxazole.

- WebAssign. (n.d.). Thermodynamics of Salt Dissolution.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- Wikipedia. (n.d.). Enthalpy change of solution.

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

- ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Chemistry LibreTexts. (2022). Thermodynamics of Solutions.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-24.

- CymitQuimica. (n.d.). CAS 273-53-0: Benzoxazole.

- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). ResearchGate.

- Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2025). ResearchGate.

- Toronto Research Chemicals. (n.d.). This compound.

- National Institutes of Health (NIH). (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. chembk.com [chembk.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 6. webassign.net [webassign.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. solitekpharma.com [solitekpharma.com]

- 9. aurigaresearch.com [aurigaresearch.com]

- 10. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alfatestlab.com [alfatestlab.com]

- 12. researchgate.net [researchgate.net]

- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

An In-depth Technical Guide to the Synthesis of 2-Substituted Benzoxazoles from o-Aminophenols

Abstract

Benzoxazole derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5] Their biological significance is vast, with derivatives exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[6][7][8][9] This guide provides an in-depth technical overview of the principal synthetic strategies for constructing the 2-substituted benzoxazole scaffold, starting from the versatile and readily available precursor, o-aminophenol. We will explore the causal mechanisms behind key synthetic transformations, present field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal methodology for their specific applications.

The Foundational Principle: Cyclocondensation of o-Aminophenol

The synthesis of the benzoxazole ring system from o-aminophenol is fundamentally a cyclocondensation reaction. This process involves the reaction of the bifunctional o-aminophenol with a suitable electrophile that provides the C2 carbon of the oxazole ring.[10][11] The general mechanism proceeds via two key stages:

-

Initial Nucleophilic Attack: The more nucleophilic amino group of o-aminophenol attacks the electrophilic carbon of the coupling partner.

-

Intramolecular Cyclization & Dehydration/Oxidation: The resulting intermediate undergoes an intramolecular cyclization, where the phenolic oxygen attacks the newly formed imine or amide carbon, followed by the elimination of a small molecule (typically water) to yield the aromatic benzoxazole ring.

The choice of electrophile and the reaction conditions dictates the efficiency, substrate scope, and environmental impact of the synthesis. Modern approaches have increasingly focused on developing catalytic, one-pot, and environmentally benign protocols.[6][12][13][14]

Core Synthetic Methodologies & Protocols

This section details the most prevalent and effective methods for synthesizing 2-substituted benzoxazoles, complete with mechanistic insights and detailed experimental workflows.

Pathway I: Condensation with Carboxylic Acids and Their Derivatives

The reaction of o-aminophenol with carboxylic acids or their activated derivatives is one of the most direct and widely used routes.[15] This transformation typically requires high temperatures and/or the presence of a strong acid catalyst to drive the dehydration and cyclization.[10][16]

Causality: The catalyst, often a Brønsted acid like polyphosphoric acid (PPA) or methanesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid (or the intermediate amide), rendering the carbonyl carbon more electrophilic and facilitating both the initial acylation of the amine and the subsequent intramolecular cyclization by the less nucleophilic hydroxyl group.[17][18][19]

Caption: General workflow for benzoxazole synthesis from carboxylic acids.

Protocol 1: Classic Polyphosphoric Acid (PPA) Mediated Synthesis [10]

This protocol is robust and effective for a wide range of aromatic and aliphatic carboxylic acids. PPA serves as the catalyst, solvent, and dehydrating agent.

-

Reactant Charging: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, combine o-aminophenol (10 mmol, 1.0 eq) and the desired carboxylic acid (11 mmol, 1.1 eq).

-

Addition of PPA: Carefully add polyphosphoric acid (~30 g) to the flask. The mixture will be viscous.

-

Heating: Heat the reaction mixture to 180-200°C with efficient stirring for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Allow the mixture to cool to approximately 80-100°C and then carefully pour it onto a stirred slurry of crushed ice (~200 g).

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with 10% sodium hydroxide solution until pH 7-8. The product often precipitates as a solid. Alternatively, extract the mixture with ethyl acetate (3 x 75 mL).

-

Purification: If a solid precipitates, collect it by filtration, wash with cold water, and recrystallize from ethanol. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.

Protocol 2: One-Pot Methanesulfonic Acid Catalyzed Synthesis [15][17][18]

This method offers a convenient one-pot procedure where an acid chloride is generated in situ from the carboxylic acid using thionyl chloride, followed by catalytic cyclization.

-

Acid Chloride Formation: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in toluene (5 mL). Add thionyl chloride (1.2 mmol) and heat the mixture at reflux for 1 hour.

-

Reactant Addition: Cool the mixture to room temperature. Add o-aminophenol (1.0 mmol) followed by methanesulfonic acid (2.5 mmol).

-

Reaction: Heat the reaction mixture to 110°C and stir until the reaction is complete as monitored by TLC (typically 2-4 hours).

-

Work-up: After cooling, dilute the mixture with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.

Pathway II: Condensation with Aldehydes

The reaction with aldehydes is a powerful method that proceeds through a two-step sequence: the formation of a Schiff base (imine) intermediate, followed by an oxidative cyclization to furnish the aromatic benzoxazole.[10]

Causality: The initial condensation is often spontaneous or mildly acid-catalyzed. The critical step is the subsequent oxidation of the dihydrobenzoxazole intermediate. Various catalytic systems and oxidants, including air (O₂), manganese dioxide (MnO₂), or greener alternatives like iodine or supported nanocatalysts, are employed to drive this aromatization step efficiently.[20][21][22]

Caption: Mechanism of benzoxazole formation from aldehydes.

Protocol 3: Green Synthesis via Sonication with a Magnetic Nanocatalyst [11][23]

This protocol exemplifies a modern, eco-friendly approach using a recyclable magnetic catalyst (LAIL@MNP: imidazolium chlorozincate ionic liquid supported on Fe₃O₄ nanoparticles) under solvent-free conditions.

-

Reactant Charging: In a small reaction vial, combine o-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the LAIL@MNP catalyst (4.0 mg).

-

Sonication: Place the vial in an ultrasound bath and sonicate at 70°C for 30-60 minutes.

-

Catalyst Recovery: After the reaction is complete (monitored by TLC), add ethyl acetate (15 mL) to the mixture. Place an external magnet against the side of the vial to immobilize the catalyst.

-

Isolation: Decant the ethyl acetate solution into a separate flask. The catalyst can be washed with fresh solvent and reused.

-

Purification: Dry the organic solution with anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield the crude product, which can be further purified by recrystallization or chromatography if necessary.

Pathway III: Cascade Reaction with Tertiary Amides

A more recent and elegant strategy involves the electrophilic activation of stable tertiary amides to react with o-aminophenols. This method proceeds via a mild and efficient cascade reaction.[3]

Causality: Triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-fluoropyridine activates the amide carbonyl, forming a highly electrophilic amidinium salt intermediate. The amino group of o-aminophenol then attacks this intermediate, initiating a cascade of nucleophilic addition, intramolecular cyclization, and elimination to form the benzoxazole product in high yield.[3][5][12]

Caption: Cascade reaction for benzoxazole synthesis from tertiary amides.

Protocol 4: Tf₂O-Promoted Synthesis from Tertiary Amides [3][12]

This protocol is notable for its mild conditions and broad substrate scope.

-

Amide Activation: To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-fluoropyridine (1.0 mmol). Cool the mixture to 0°C in an ice bath.

-

Tf₂O Addition: Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the cooled solution. Stir for 15 minutes at 0°C to ensure complete formation of the activated intermediate.

-

Nucleophile Addition: Add the o-aminophenol (0.5 mmol) to the reaction mixture. Remove the ice bath and allow the reaction to stir for 1 hour at room temperature.

-

Quenching: Quench the reaction by adding triethylamine (Et₃N, 0.5 mL).

-

Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography (e.g., eluting with a petroleum ether/ethyl acetate gradient) to obtain the pure 2-substituted benzoxazole.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on factors such as substrate availability, functional group tolerance, desired scale, and access to specific equipment (e.g., microwave reactors). The following table provides a comparative summary of the discussed methodologies.

| Methodology | Key Reagents | Typical Conditions | Typical Yields | Advantages | Disadvantages/Limitations |

| Carboxylic Acid / PPA | Carboxylic Acid, PPA | 180-200°C, 3-5 h | 60-90% | Simple, uses readily available starting materials, robust.[10] | Harsh conditions, high temperature, viscous medium, difficult work-up.[15] |

| Aldehyde / Oxidation | Aldehyde, Catalyst (e.g., LAIL@MNP, TiO₂), Oxidant (Air, H₂O₂) | RT to 130°C, 0.5-5 h | 70-98% | Milder conditions, amenable to green chemistry approaches (sonication, MW).[11][21][23] | Requires an oxidant, Schiff base intermediate can be unstable. |

| Tertiary Amide / Tf₂O | Tertiary Amide, Tf₂O, 2-Fluoropyridine | 0°C to RT, ~1.5 h | 85-99% | Very mild conditions, extremely high yields, rapid, broad scope.[3][5] | Requires stoichiometric use of expensive Tf₂O, sensitive to moisture. |